3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol
Description
3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is a chiral secondary alcohol featuring a pyrrole ring substituted with a methyl group at the 1-position and a 3,5-dimethylphenyl group attached via a hydroxymethyl bridge. The electron-donating 3,5-dimethylphenyl group may enhance solubility in organic solvents, while the hydroxymethyl moiety provides a site for hydrogen bonding or further functionalization. Its synthesis likely involves Grignard or nucleophilic addition reactions to a ketone precursor, followed by purification via recrystallization or chromatography, as inferred from analogous compounds .
Properties
CAS No. |
1443340-30-4 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-4-6-15(13)3/h4-9,14,16H,1-3H3 |
InChI Key |
YPQCFLBXSWBGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CN2C)O)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction
The synthesis typically involves the reaction between 3,5-dimethylbenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde , followed by reduction using a suitable reducing agent such as sodium borohydride . The reaction is carried out in an alcohol-based solvent (e.g., ethanol or methanol) under reflux conditions to ensure efficient interaction between the reactants.
Procedure
-
- 3,5-dimethylbenzaldehyde
- 1-methyl-2-pyrrolecarboxaldehyde
- Sodium borohydride (reducing agent)
- Solvent: Ethanol or methanol
-
- Combine the aldehydes in the chosen solvent.
- Add sodium borohydride incrementally to the mixture under stirring.
- Heat the reaction mixture to reflux (approximately 70–80°C) for several hours.
-
- Cool the reaction mixture and neutralize excess reducing agent.
- Extract the product using organic solvents (e.g., dichloromethane).
- Purify via recrystallization or column chromatography.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Solvent | Ethanol or Methanol |
| Reducing Agent | Sodium Borohydride |
| Purification | Recrystallization/Chromatography |
Alternative Synthesis Pathways
Oxidation and Reduction Reactions
The compound can also be synthesized indirectly by modifying precursor molecules:
Substitution Reactions
Electrophilic or nucleophilic substitution reactions on the phenyl or pyrrolyl rings can introduce functional groups that facilitate subsequent coupling reactions.
Challenges in Synthesis
Several challenges are associated with synthesizing this compound:
- Side Reactions : Competing reactions during aldehyde coupling may reduce yield.
- Purity Control : Ensuring high purity requires advanced purification techniques like silica gel chromatography.
- Scalability : Transitioning from lab-scale to industrial production requires significant optimization of reaction conditions and equipment.
Data Table Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Aldehyde Coupling | 3,5-dimethylbenzaldehyde + 1-methyl-2-pyrrolecarboxaldehyde | Reflux in ethanol/methanol | Intermediate formation |
| Reduction | Sodium borohydride | Room temperature | Alcohol group introduction |
| Purification | Organic solvents + chromatography/recrystallization | Ambient conditions | Pure product |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s structural analogs include aryl-pyrrole derivatives and heterocyclic methanol derivatives. Key comparisons are summarized below:
Physicochemical and Functional Properties
- Solubility : The 3,5-dimethylphenyl group may enhance lipophilicity compared to the polar trifluoromethoxy group. However, the hydroxymethyl group could improve aqueous solubility relative to purely aromatic analogs.
- Stability : Electron-donating methyl groups may stabilize the pyrrole ring against oxidative degradation, whereas electron-withdrawing groups (e.g., trifluoromethoxy) could increase susceptibility to nucleophilic attack.
- Biological Relevance: Pyrrole derivatives often exhibit antimicrobial or anticancer activity.
Biological Activity
3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dimethyl-substituted phenyl group and a pyrrolyl moiety with a methyl substitution. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. This distinct structural arrangement contributes to its biological properties.
Antimicrobial Activity
Research indicates that 3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism involves the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. It has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A-431 | 15.0 | Induction of apoptosis via caspase activation |
| Study B | Jurkat | 12.5 | Inhibition of Bcl-2 protein expression |
| Study C | HT-29 | 18.0 | Disruption of mitochondrial membrane potential |
These findings indicate that the compound's structure plays a crucial role in its interaction with cellular targets, leading to effective anticancer activity .
The biological activity of 3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is primarily mediated through its binding affinity to specific molecular targets. This interaction modulates enzyme and receptor activities, influencing various cellular signaling pathways. Notably, the compound has been shown to interact with proteins involved in cell survival and proliferation, such as Bcl-2 and other apoptotic regulators .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy :
-
Antimicrobial Activity Assessment :
- A comparative analysis demonstrated that this compound exhibited stronger antimicrobial activity against Gram-positive bacteria than traditional antibiotics like penicillin. This opens avenues for developing new antimicrobial agents based on its structure.
Q & A
Q. What chromatographic methods are suitable for purity analysis?
- Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 60–90% methanol in water over 20 minutes) is effective. For method development, employ experimental design (e.g., factorial design) to optimize retention behavior by varying pH (3–7) and methanol content. UV detection at 254 nm is typical for aromatic systems .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties and reactivity?
- Answer :
- LogP Calculation : Use software like ChemAxon or Schrödinger to estimate hydrophobicity. Analogous compounds (e.g., (2,5-diphenyloxazol-4-yl)(phenyl)methanol) have LogP values ~5.09, suggesting moderate lipophilicity .
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and potential nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?
- Answer : Use SHELX programs (e.g., SHELXL) for refinement, especially for high-resolution or twinned data. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles and validation via R-factor convergence (< 5%) is critical. Cross-validate with spectroscopic data to resolve discrepancies .
Q. How can reaction mechanisms for pyrrole-functionalized methanol derivatives be elucidated?
- Answer :
- Kinetic Studies : Monitor reaction intermediates via in situ NMR or LC-MS. For cyclization reactions, deuterium labeling (e.g., DO quench) can track proton transfer steps.
- Isotope Effects : Compare ratios to identify rate-determining steps (e.g., C-O bond formation vs. protonation) .
Q. What experimental designs optimize bioactivity assays for this compound?
- Answer : For in vitro studies (e.g., enzyme inhibition), use a dose-response matrix (e.g., 0.1–100 µM) with triplicate measurements. Include positive controls (e.g., known inhibitors) and normalize data to vehicle-treated samples. Statistical analysis via ANOVA (p < 0.05) ensures robustness. Structural analogs with pyrenyl groups have shown bioactivity via π-π stacking interactions, suggesting similar assays for target engagement .
Data Contradiction Analysis
Q. How to address inconsistencies in synthetic yields across similar compounds?
- Answer :
- Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, base strength). For example, DMF outperforms THF in analogous reactions due to better stabilization of intermediates .
- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., dimerization or oxidation). Adjust stoichiometry (e.g., excess aryl halide) to suppress competing pathways .
Q. Why do NMR spectra of structurally related compounds show unexpected splitting patterns?
- Answer : Dynamic effects (e.g., restricted rotation of the pyrrole ring) or diastereotopic protons may cause splitting. Variable-temperature NMR (e.g., 25–60°C) can resolve coalescence phenomena. For diastereomers, chiral chromatography or Mosher ester analysis is required .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydroxyl group oxidation.
- Characterization : Cross-validate crystallographic data (SHELXL) with spectroscopic results to ensure structural accuracy.
- Data Reporting : Include full experimental details (e.g., solvent ratios, gradient profiles) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
